molecular formula C20H22N2O3 B5313384 N-(1,3-benzodioxol-5-yl)-4-benzylpiperidine-1-carboxamide

N-(1,3-benzodioxol-5-yl)-4-benzylpiperidine-1-carboxamide

Cat. No.: B5313384
M. Wt: 338.4 g/mol
InChI Key: ZQOKMOGIXQLANT-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-4-benzylpiperidine-1-carboxamide is a synthetic organic compound that features a benzodioxole ring, a benzyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-4-benzylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.

    Benzylation: The benzodioxole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Piperidine Carboxamide Formation: The benzylated benzodioxole is reacted with piperidine and a carboxylating agent like phosgene or carbonyldiimidazole to form the piperidine carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-4-benzylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to a benzaldehyde or benzoic acid derivative.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-4-benzylpiperidine-1-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by targeting microtubules, which are essential components of the cell’s cytoskeleton. It inhibits tubulin polymerization, leading to mitotic blockade and subsequent cell apoptosis . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-4-benzylpiperidine-1-carboxamide is unique due to its combination of a benzodioxole ring, benzyl group, and piperidine carboxamide moiety, which together contribute to its specific biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-benzylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c23-20(21-17-6-7-18-19(13-17)25-14-24-18)22-10-8-16(9-11-22)12-15-4-2-1-3-5-15/h1-7,13,16H,8-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOKMOGIXQLANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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